Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate
Overview
Description
Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate, also known as MADIC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a derivative of indene, which is a bicyclic hydrocarbon that is commonly used in the synthesis of pharmaceuticals and agrochemicals. In
Mechanism of Action
The mechanism of action of Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cell growth and proliferation. Specifically, Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate has been found to inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β), which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate has been found to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases such as Alzheimer's disease. Additionally, Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate has been found to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate in lab experiments is its relatively simple synthesis method. Additionally, Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate has been found to have low toxicity, making it a relatively safe compound to work with. However, one limitation of using Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate in lab experiments is its limited solubility in water, which may make it difficult to work with in certain applications.
Future Directions
There are several potential future directions for research on Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate and its potential therapeutic applications. Finally, research is needed to develop more efficient synthesis methods for Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate, which may increase its potential for use in pharmaceutical applications.
In conclusion, Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate is a chemical compound with significant potential for therapeutic applications in a variety of fields. Its anti-cancer, anti-inflammatory, antioxidant, and neuroprotective properties make it a promising compound for further research. While there are some limitations to working with Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate in lab experiments, its relatively simple synthesis method and low toxicity make it a useful compound for scientific research.
Scientific Research Applications
Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate has been found to have a wide range of potential therapeutic applications. One area of interest is its potential as an anti-cancer agent. Studies have shown that Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)11-6-8(7-13)9-4-2-3-5-10(9)11/h2-5,8,11H,6-7,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYNBHYMQUZEDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C2=CC=CC=C12)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458712 | |
Record name | Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate | |
CAS RN |
357426-12-1 | |
Record name | Methyl 3-(aminomethyl)-2,3-dihydro-1H-indene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30458712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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